Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Description
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H16FNO4S2 and its molecular weight is 393.45. The purity is usually 95%.
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Biological Activity
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. Its structural features and diverse functional groups contribute to its significant biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound has the molecular formula C18H16FNO4S2 and a molecular weight of 393.45 g/mol. The presence of a benzothiophene core , a sulfamoyl group , and an ethyl carboxylate moiety are key to its biological activity. The 4-fluoro substituent enhances its interaction with biological targets, potentially modulating enzyme activities or receptor functions.
Property | Value |
---|---|
Molecular Formula | C18H16FNO4S2 |
Molecular Weight | 393.45 g/mol |
IUPAC Name | This compound |
Structural Features | Benzothiophene core, sulfamoyl group, ethyl carboxylate |
The mechanism of action for this compound primarily involves its ability to bind to specific molecular targets such as enzymes and receptors. The sulfamoyl group can facilitate interactions with biological macromolecules, leading to modulation of various biological pathways. This binding may result in therapeutic effects against several diseases, including cancer and inflammation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, benzothiophene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies have demonstrated that benzothiophene derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Benzothiophene derivatives have been reported to exhibit antimicrobial properties. In vitro studies show that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study evaluated the effect of benzothiophene derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of intrinsic apoptotic pathways .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of sulfamoyl derivatives, including this compound. Results showed a marked decrease in TNF-alpha levels in treated macrophages, suggesting potential therapeutic applications in chronic inflammatory conditions .
Properties
IUPAC Name |
methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-3-11-7-9-12(10-8-11)20-26(22,23)17-15-13(19)5-4-6-14(15)25-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTELJBUPRLISEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.